2-(2,3-Dimethylphenoxy)aniline
Description
Contextual Significance within Aryloxyaniline Chemistry
The aryloxyaniline scaffold, characterized by an aniline (B41778) ring linked to a phenoxy group, is a significant structural motif in medicinal chemistry and materials science. These compounds are recognized for their diverse biological activities and applications. The specific arrangement of the dimethylphenoxy group on the aniline core in 2-(2,3-Dimethylphenoxy)aniline imparts distinct chemical properties that influence its potential applications. vulcanchem.com
Aryloxyanilines are a class of diaryl ethers, which are compounds found in various natural products and are known for their utility in pharmaceutical and agrochemical industries. thieme-connect.comtandfonline.com The introduction of substituents on the aromatic rings, such as the two methyl groups in this compound, can significantly modulate the compound's electronic and steric properties, thereby affecting its reactivity and interaction with biological targets. vulcanchem.com For instance, derivatives of aryloxyanilines have been investigated as potential kinase inhibitors and for their role in targeting multidrug resistance receptors. nih.govmdpi.com
Historical Perspectives on Related Chemical Entities
The synthesis of diaryl ethers, the broader class to which this compound belongs, has a rich history. Early methods, such as the Ullmann condensation, were pivotal in the formation of the ether linkage between two aromatic rings, though they often required harsh reaction conditions. thieme-connect.comorganic-chemistry.org Over the years, significant advancements have been made in the synthesis of these compounds.
The development of palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig and Chan-Lam aminations, revolutionized the formation of carbon-nitrogen and carbon-oxygen bonds, providing milder and more efficient routes to aryloxyanilines and other diaryl ethers. thieme-connect.comacs.orgnih.gov These methods offer greater functional group tolerance and have expanded the scope of accessible diaryl ether structures for research and development. organic-chemistry.org The continual refinement of these synthetic methodologies has been crucial for exploring the structure-activity relationships of compounds like this compound.
Current Research Landscape and Academic Relevance
Currently, research involving aryloxyaniline derivatives remains an active area of investigation. The structural motif is a key component in the design of molecules with potential therapeutic applications. For example, aryloxyanilides have been extensively studied as ligands for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR), which is a target for imaging neuroinflammation. nih.govacs.org
The specific compound, this compound, serves primarily as an intermediate in organic synthesis. chembk.com It is utilized in the preparation of more complex molecules, including heterocyclic compounds and dyes. chembk.com The presence of the dimethylphenoxy group can influence the properties of the final products, making it a valuable building block in the synthesis of novel materials and biologically active compounds. vulcanchem.com While direct research on the biological activity of this compound itself is not extensively documented in publicly available literature, its role as a precursor highlights its importance in the broader context of chemical synthesis and drug discovery.
Below is a table summarizing some of the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.27 g/mol chemicalbook.com |
| Appearance | White to pale yellow crystalline solid chembk.com |
| Boiling Point | 319.3±30.0 °C (Predicted) chemicalbook.com |
| Density | 1.094±0.06 g/cm3 (Predicted) chemicalbook.com |
| pKa | 4.00±0.10 (Predicted) chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQYCULKQEAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=CC=C2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297201 | |
| Record name | 2-(2,3-Dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3169-78-6 | |
| Record name | 2-(2,3-Dimethylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3169-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Reactivity and Transformations of 2 2,3 Dimethylphenoxy Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Moiety
The amino group of the aniline ring in 2-(2,3-dimethylphenoxy)aniline is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions. libretexts.org This activation arises from the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring's π-system, which increases the nucleophilicity of the ring, particularly at the ortho and para positions. youtube.com The general mechanism for EAS involves an initial attack by an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iq This step is typically the rate-determining step due to the temporary loss of aromaticity. uomustansiriyah.edu.iq A subsequent rapid deprotonation by a base restores the aromatic system, completing the substitution. uomustansiriyah.edu.iq
However, the high reactivity of the aniline ring can be a disadvantage, often leading to polysubstitution or undesirable side reactions. libretexts.org Consequently, specific strategies are frequently required to control the outcome of these reactions.
The aniline moiety is highly susceptible to halogenation due to the strong activating effect of the amino group. The direct reaction of aniline with an aqueous solution of bromine is rapid and difficult to control, typically proceeding to completion to yield the 2,4,6-tribromoaniline (B120722) product. libretexts.org It is not possible to stop the reaction at the mono-substitution stage under these conditions. libretexts.org
For this compound, the positions on the aniline ring available for substitution are C4 (para) and C6 (ortho) relative to the amino group. Given the high reactivity, direct bromination would be expected to yield the 4,6-dibromo-2-(2,3-dimethylphenoxy)aniline.
To achieve controlled monohalogenation, several strategies can be employed:
Amino Group Protection: The most common method to moderate the reactivity of the aniline ring is to protect the amino group. This is typically achieved by converting the amine into an amide, for example, by reacting it with acetic anhydride (B1165640) to form the corresponding acetanilide. libretexts.org The N-acetyl group is still an ortho-, para-director but is significantly less activating than the free amino group because the nitrogen lone pair is also delocalized by resonance with the adjacent carbonyl group. libretexts.org This reduced activation allows for the clean monobromination, primarily at the less sterically hindered para-position. Subsequent hydrolysis of the amide group with aqueous acid or base regenerates the amine, yielding the monobrominated aniline.
Milder Reagents and Conditions: Using milder halogenating agents or non-aqueous solvents can sometimes provide better control. For instance, the use of copper(II) halides, such as CuCl₂, has been shown to facilitate the regioselective chlorination of certain unprotected anilines, favoring the para-substituted product. beilstein-journals.org The mechanism is believed to involve the oxidation of aniline by Cu(II), followed by the addition of the halide. beilstein-journals.org
Table 1: Research Findings on Halogenation of Anilines
| Reaction | Reagent(s) | Typical Outcome for Unprotected Aniline | Control Strategy | Ref. |
|---|---|---|---|---|
| Bromination | Bromine Water (Br₂) | Rapid formation of 2,4,6-tribromoaniline | Protection of -NH₂ as acetamide | libretexts.org |
| Chlorination | Copper(II) Chloride (CuCl₂) | Primarily para-chlorination with minor ortho/di-chlorinated products | Use of ionic liquids as solvent enhances yield and selectivity | beilstein-journals.org |
Direct nitration of anilines with a mixture of concentrated nitric acid and sulfuric acid is generally not a viable synthetic method for several reasons. youtube.com Firstly, the strong oxidizing nature of nitric acid can destroy the aniline ring through oxidation, leading to the formation of tarry by-products. stackexchange.com Secondly, in the strongly acidic reaction medium, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). youtube.comstackexchange.com The anilinium group is a powerful deactivating, meta-directing group due to its strong negative inductive effect (-I effect). stackexchange.com Consequently, direct nitration of aniline yields a mixture of meta-, para-, and a small amount of ortho-nitroanilines. stackexchange.com
| Product of Aniline Nitration | Yield |
| p-Nitroaniline | 51% |
| m-Nitroaniline | 47% |
| o-Nitroaniline | 2% |
| Data reflects typical product distribution for the direct nitration of aniline in strong acid. youtube.com |
To overcome these issues and achieve selective para-nitration, the amino group must be protected. The standard procedure involves acetylation with acetic anhydride to form acetanilide. libretexts.orgaskfilo.com The key advantages of this strategy are:
Prevention of Oxidation: The amide is much more resistant to oxidation than the free amine.
Controlled Activation: The acetamido group (-NHCOCH₃) is less activating than the amino group, which prevents polysubstitution and allows the reaction to be controlled. libretexts.org
Regioselectivity: The acetamido group remains an ortho-, para-director. Due to the steric bulk of the protecting group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the para position. youtube.com
Acetylation: Reaction with acetic anhydride to form N-acetyl-2-(2,3-dimethylphenoxy)aniline.
Nitration: Treatment with HNO₃/H₂SO₄ to yield N-acetyl-4-nitro-2-(2,3-dimethylphenoxy)aniline as the major product.
Hydrolysis: Removal of the acetyl group, typically by acidic or basic hydrolysis, to give 4-nitro-2-(2,3-dimethylphenoxy)aniline. askfilo.com
The sulfonation of anilines typically involves heating the amine with concentrated sulfuric acid. google.com When aniline is treated with sulfuric acid at room temperature, it undergoes a simple acid-base reaction to form the anilinium hydrogen sulfate (B86663) salt. google.com
However, when this salt is heated to high temperatures (180–190 °C), it undergoes a rearrangement reaction. google.com Water is eliminated, and an electrophilic substitution occurs, leading to the formation of p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. This para-isomer is the thermodynamically most stable product. Applying this to this compound, the expected major product from high-temperature sulfonation would be 4-amino-3-(2,3-dimethylphenoxy)benzenesulfonic acid. The reaction proceeds through the formation of the anilinium salt, followed by an endothermic rearrangement to the para-sulfonated product. google.com
Oxidation Reactions and Derived Products
The aniline moiety is readily oxidized, a reactivity that contrasts with the high stability of the benzene ring. The oxidation can be achieved through various chemical and electrochemical methods and can lead to a range of products, from simple quinones to complex polymers. smolecule.comasianpubs.org
The electrochemical oxidation of aniline and its derivatives has been extensively studied. nih.gov The process is a powerful alternative to conventional chemical methods for synthesizing and modifying molecules. nih.govmdpi.com The initial step in the anodic oxidation of most aniline derivatives is a one-electron transfer to form a highly reactive radical cation. mdpi.comumn.edu
The fate of this radical cation intermediate depends on several factors, including the electrode material, pH, solvent, and the structure of the aniline derivative itself. Common subsequent pathways include:
Dimerization and Polymerization: The radical cations can couple with each other. For aniline, this head-to-tail coupling leads to the formation of polyaniline, a conductive polymer. This is often the dominant pathway.
Reaction with Nucleophiles: The radical cation or subsequently formed dication can react with nucleophiles present in the medium, such as water, leading to hydroxylated products which can be further oxidized to quinones.
Studies on the electrochemical degradation of aniline have shown that factors like current density, initial concentration, and pH significantly affect the efficiency of the process. cjcatal.com For instance, higher current densities and acidic conditions often promote the removal of aniline from aqueous solutions. cjcatal.com
Table 2: Factors Affecting Electrochemical Oxidation of Aniline
| Parameter | Effect on Aniline Removal Efficiency | Rationale | Ref. |
|---|---|---|---|
| Current Density | Higher density increases efficiency | Increases the rate of electron transfer and generation of oxidizing species. | cjcatal.com |
| pH | Acidic conditions promote efficiency | Affects the surface charge of the electrode and the speciation of aniline. | cjcatal.com |
| Initial Concentration | Lower concentration leads to higher relative efficiency | At high concentrations, mass transport limitations can reduce the rate. | cjcatal.com |
Phenoloxidases, such as laccases and peroxidases, are enzymes found widely in nature that can catalyze the oxidation of a broad range of phenolic and anilinic compounds. researchgate.netresearchgate.net These enzymatic reactions are key in processes like lignin (B12514952) degradation and humus formation in soil. researchgate.net
The general mechanism involves two stages:
Enzymatic Oxidation: The phenoloxidase enzyme abstracts an electron and a proton (a hydrogen atom) from the substrate (in this case, the amino group of this compound) to generate a free radical intermediate. researchgate.net Laccases use molecular oxygen as the oxidant, reducing it to water, making the process environmentally benign. researchgate.net
Chemical Coupling: The resulting radicals are highly reactive and can undergo non-enzymatic coupling reactions. researchgate.net These radicals can couple with each other to form dimers, oligomers, and polymers, or they can cross-couple with other radical species or stable molecules in the environment, such as natural humic substances. researchgate.net
This process, often termed "oxidative coupling" or "binding," is a significant pathway for the transformation of aniline-containing xenobiotics in the environment. researchgate.net For this compound, incubation with a phenoloxidase would be expected to produce radical intermediates that subsequently polymerize or become covalently bonded to other organic materials.
Reduction Reactions and Pathways
The reactivity of this compound and its derivatives in reduction reactions is characteristic of aromatic amines and ethers. While specific studies on the parent compound are not extensively detailed, the reduction pathways can be inferred from the behavior of structurally similar molecules. For instance, analogous compounds like 5-chloro-2-(2,4-dimethylphenoxy)aniline (B1320247) can be reduced using agents such as sodium borohydride (B1222165) or lithium aluminum hydride. These reagents typically target specific functional groups that may be present in derivatives of this compound.
In derivatives containing a nitro group, a common precursor to the aniline moiety, reduction is a key synthetic step. This transformation is often achieved through catalytic hydrogenation or by using reducing agents to convert the nitro group (-NO2) into the primary amine (-NH2). vulcanchem.com For example, the synthesis of 4-(2,3-dimethylphenoxy)aniline (B114323) can involve the reduction of a nitrobenzyl group. vulcanchem.com
The trifluoromethyl group, if present in a derivative, may also undergo reduction under specific, often harsh, conditions, which would alter the compound's electronic properties and reactivity. smolecule.com The stability of the ether linkage and the aromatic rings means they are generally resistant to reduction under standard conditions used for more reactive functional groups.
A summary of potential reduction reactions on derivatives of this compound is presented below.
| Derivative Type | Reagent | Product |
| Nitro-substituted | H₂, Catalyst (e.g., Pd/C) | Amine-substituted |
| Chloro-substituted | NaBH₄, LiAlH₄ | Potentially reduced product |
| Trifluoromethyl-substituted | Specific reducing agents | Reduced CF₃ group |
Nucleophilic Substitution at the Phenoxy or Aniline Centers
Nucleophilic substitution reactions are fundamental to the synthesis and reactivity of this compound. The synthesis of the core structure often involves a nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation. In these reactions, an aniline derivative acts as a nucleophile attacking an aryl halide, or a phenoxide attacks an activated aryl halide, in the presence of a catalyst. smolecule.comorganic-chemistry.orgwikipedia.org
For example, the synthesis of the related 5-Chloro-2-(2,4-dimethylphenoxy)aniline can be achieved via nucleophilic substitution where the chlorine atom is replaced by other nucleophiles under appropriate conditions. The synthesis of 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline typically proceeds through a nucleophilic substitution reaction between 2,3-dimethylphenol (B72121) and a substituted aniline, often facilitated by a base like potassium carbonate in a solvent such as dimethylformamide (DMF). vulcanchem.com
The amine group of this compound itself can act as a nucleophile. It can participate in substitution reactions, leading to the introduction of various substituents. smolecule.comvulcanchem.com The reactivity in these substitutions is influenced by the electronic properties of the aromatic rings and the steric hindrance provided by the 2,3-dimethylphenoxy group. vulcanchem.com
The Ullmann condensation is a specific type of copper-catalyzed nucleophilic cross-coupling reaction used to form C-O and C-N bonds, representing a key pathway for synthesizing diaryl ethers and diarylamines. wikipedia.orgiitk.ac.in These reactions often require high temperatures and polar aprotic solvents. wikipedia.org
| Reaction Type | Reactants | Conditions | Product |
| Ullmann Ether Synthesis | Aryl Halide, Phenol (B47542) | Copper catalyst, High temperature | Diaryl Ether |
| Goldberg Reaction (C-N coupling) | Aryl Halide, Aniline | Copper catalyst, Base | Diaryl Amine |
| SNAr Reaction | Activated Aryl Halide, Phenoxide/Aniline | Base, Polar solvent | Substituted Diaryl Ether/Amine |
Coupling Reactions (e.g., Diazonium Salt Coupling, Azo Compound Formation)
The primary amine group of this compound is a key functional group for various coupling reactions, most notably the formation of diazonium salts, which are versatile intermediates for synthesizing a wide array of derivatives.
Diazotization and Azo Coupling: Aniline and its derivatives can be converted into an aryl diazonium salt (Ar-N₂⁺) by reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C). wikipedia.orgunb.ca The resulting diazonium salt of this compound can then undergo an azo coupling reaction. This is an electrophilic aromatic substitution where the diazonium cation acts as an electrophile and attacks another electron-rich aromatic ring (the coupling agent), such as a phenol or another aniline derivative. wikipedia.orgwikipedia.org This reaction yields an azo compound (Ar-N=N-Ar'), which are often highly colored and used as dyes. vulcanchem.comwikipedia.orgunb.ca
The general scheme for azo coupling is:
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Azo Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX
The position of the coupling on the second aromatic ring is directed by the substituents present, typically occurring at the para position unless it is blocked. wikipedia.org
Other Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, represent another important class of reactions for derivatives of this aniline. These methods are used to form carbon-carbon bonds. For instance, a halogenated derivative of this compound could be coupled with a boronic acid derivative. Palladium catalysis is also employed in C-N and C-S bond formation to create more complex structures, such as extended phenothiazines. rsc.org
| Coupling Type | Key Intermediate/Reagent | Coupling Partner | Product Class |
| Azo Coupling | Diazonium Salt | Activated Aromatic Compound (e.g., Phenol) | Azo Compound |
| Suzuki–Miyaura Coupling | Halogenated Derivative, Palladium Catalyst | Boronic Acid | Biaryl Derivative |
| Buchwald-Hartwig Amination | Halogenated Derivative, Palladium Catalyst | Amine | Diaryl Amine |
Cyclization Reactions and Heterocyclic Compound Formation
This compound serves as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions. The spatial arrangement of the amine and phenoxy groups facilitates intramolecular reactions to form fused ring systems, most notably phenothiazines and carbazoles.
The synthesis of phenothiazine (B1677639) derivatives can be achieved from diarylamines via thionation, a reaction involving fusion with sulfur, often catalyzed by iodine. acs.orgdtic.mil This process, known as the Bernthsen reaction, creates the central thiazine (B8601807) ring. acs.org The diarylamine precursor can be synthesized through methods like the Ullmann condensation. acs.org
Carbazole derivatives can also be synthesized from diarylamine structures. wvu.edu Transition metal-catalyzed reactions, particularly using palladium or iridium, enable the intramolecular C-H activation and C-N bond formation required for cyclization. organic-chemistry.org For example, the dehydrogenative cyclization of 2-aminobiphenyls (a related structural motif) can yield carbazoles. organic-chemistry.org
Intramolecular electrophilic cyclization is a powerful strategy for constructing heterocyclic rings from precursors like this compound derivatives. This mechanism involves the generation of an electrophilic center within the molecule, which is then attacked by a nucleophilic portion of the same molecule, typically an electron-rich aromatic ring.
A common example is the electrophile-promoted cyclization of N-(2-alkynyl)anilines to form quinolines. orgsyn.org In this type of reaction, an electrophile (such as an iodine cation) activates a triple bond, which is then attacked by the aniline ring in a 6-endo-dig cyclization, followed by oxidation to the aromatic quinoline (B57606). orgsyn.org While this specific example involves an alkynyl aniline, similar principles can apply to appropriately functionalized derivatives of this compound. For instance, a suitably placed reactive group could be activated to trigger an electrophilic attack on either the aniline or phenoxy ring.
Another relevant pathway is the cyclization of N-protected anilines with alkynes, such as in the Cacchi reaction, which proceeds via amidopalladation and reductive elimination to form indoles. organic-chemistry.org The mechanism involves an intramolecular nucleophilic attack of the nitrogen atom onto a palladium-activated alkyne.
More complex transformations involving derivatives of this compound can feature a sequence of ring-opening and ring-closure reactions. These tandem processes allow for the construction of intricate molecular architectures. For example, vinyl ethylene (B1197577) carbonates can react with anilines in a catalyst-controlled manner to form either 2-vinyl indolines or indole-2-acetates through a tandem C-H/C-O bond activation sequence. chemrxiv.org This demonstrates how a single set of starting materials can be directed down different pathways to form distinct heterocyclic products.
In the context of this compound, a derivative could potentially undergo a reaction where a heterocyclic ring is opened, followed by an intramolecular rearrangement and cyclization to form a new, more stable ring system. Such reactions are highly dependent on the specific substrate and reaction conditions. For instance, studies on 2-(2-vinyl)phenoxy-tert-anilines have explored 1,5-hydride transfer-triggered cyclizations to form seven- to nine-membered rings. rsc.org These reactions highlight the potential for forming medium-sized heterocyclic rings through carefully designed ring-closure interactions.
Derivatization Reactions of the Amine and Phenoxy Moieties
The amine and phenoxy groups of this compound are reactive sites for derivatization, allowing for the modification of the compound's properties and the synthesis of a wide range of analogs.
Amine Group Derivatization: The primary amine is highly nucleophilic and readily undergoes reactions such as acylation. Acetylation of anilines, for example by reacting them with acetic anhydride, produces the corresponding acetanilide. libretexts.org This transformation is often used as a protecting group strategy to moderate the high reactivity of the amino group, preventing over-reaction in subsequent steps like nitration or halogenation. libretexts.org The acetyl group can later be removed by hydrolysis. libretexts.org The amine can also react with other acylating agents, such as chloroacetyl chloride, to form intermediates for further synthesis, for example, in the preparation of certain phenothiazine derivatives. ijrap.net
Phenoxy Moiety Derivatization: The aromatic rings of both the phenoxy and aniline parts of the molecule are susceptible to electrophilic aromatic substitution. The positions of substitution (ortho, meta, para) are directed by the existing groups. The amino group is a strong activating, ortho/para-directing group, while the phenoxy group is also activating and ortho/para-directing. smolecule.comlibretexts.org Reactions like halogenation or nitration would likely occur on the more activated aniline ring unless its reactivity is tempered, for instance, by acylation. libretexts.org
The derivatization of these moieties is crucial for building more complex molecules, such as in the synthesis of pyrido[3,2-α]carbazole derivatives, which involves multiple synthetic steps starting from functionalized aniline precursors. nih.gov
| Functional Group | Reaction Type | Reagent | Product |
| Amine (-NH₂) | Acylation | Acetic Anhydride | Acetanilide Derivative |
| Amine (-NH₂) | Alkylation | Alkyl Halide | N-Alkyl Aniline Derivative |
| Aromatic Rings | Electrophilic Substitution | Nitrating/Halogenating Agent | Ring-Substituted Derivative |
| Amine (-NH₂) | Mannich Reaction | Formaldehyde, Secondary Amine | Aminomethylated Derivative |
Esterification of Carboxylic Acid Derivatives
While this compound itself does not directly undergo esterification in the classical sense of an alcohol reacting with a carboxylic acid, its amino group can be chemically transformed to facilitate the formation of ester functionalities on the molecule, or it can be involved in reactions with carboxylic acid derivatives that lead to ester-like products under specific conditions.
A primary pathway to synthesize an ester from an aniline is through the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. This process, known as the Sandmeyer reaction, would involve diazotization of the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by hydrolysis of the resulting diazonium salt in the presence of water to yield 2-(2,3-dimethylphenoxy)phenol. This phenol can then readily undergo esterification with a carboxylic acid or its derivative.
The generally accepted mechanism for acid-catalyzed esterification, such as the Fischer-Speier method, involves the protonation of the carboxylic acid, which enhances its electrophilicity. fishersci.se The alcohol (in this case, the synthesized 2-(2,3-dimethylphenoxy)phenol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the final ester product. fishersci.se
Alternatively, the aniline can react with certain reagents to form functionalities that can be considered ester analogues. For instance, reaction with acyl chlorides under Schotten-Baumann conditions would primarily lead to an amide, but under specific circumstances or with particular reagents, other transformations might occur.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Mechanistic Notes |
| 2-(2,3-Dimethylphenoxy)phenol | Acetic Anhydride | Pyridine, room temp. | 2-(2,3-Dimethylphenoxy)phenyl acetate | Nucleophilic acyl substitution on the anhydride. |
| 2-(2,3-Dimethylphenoxy)phenol | Benzoyl Chloride | NaOH (aq), CH₂Cl₂ | 2-(2,3-Dimethylphenoxy)phenyl benzoate | Schotten-Baumann conditions. |
| 2-(2,3-Dimethylphenoxy)phenol | Benzoic Acid | H₂SO₄, heat | 2-(2,3-Dimethylphenoxy)phenyl benzoate | Fischer-Speier esterification. |
This table presents plausible esterification reactions of a derivative of this compound based on established chemical principles.
Amidation Reactions
The most characteristic reaction of the primary amino group in this compound is its acylation to form amides. This transformation is fundamental in synthetic organic chemistry and can be achieved through various methods, most commonly by reacting the aniline with a carboxylic acid derivative such as an acyl chloride or an acid anhydride.
The mechanism of amidation with an acyl chloride involves the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation of the nitrogen (typically by another molecule of the aniline or an added base), the stable amide is formed. The reaction is generally rapid and often exothermic.
When reacting with an acid anhydride, the mechanism is similar. The aniline attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate which then eliminates a carboxylate anion as the leaving group. alkalisci.com This carboxylate then acts as a base to deprotonate the nitrogen, yielding the amide and a molecule of carboxylic acid.
Direct amidation with a carboxylic acid is also possible but typically requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid. The coupling agent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide.
| Carboxylic Acid Derivative | Reagent/Conditions | Product | Mechanistic Pathway |
| Acetyl Chloride | Pyridine, CH₂Cl₂ | N-(2-(2,3-Dimethylphenoxy)phenyl)acetamide | Nucleophilic Acyl Substitution |
| Benzoic Anhydride | Triethylamine, THF | N-(2-(2,3-Dimethylphenoxy)phenyl)benzamide | Nucleophilic Acyl Substitution |
| Propanoic Acid | EDC, DMAP, CH₂Cl₂ | N-(2-(2,3-Dimethylphenoxy)phenyl)propanamide | Carbodiimide-mediated coupling |
This table illustrates typical amidation reactions with this compound, with conditions and products based on well-known amidation protocols.
Advanced Spectroscopic and Crystallographic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 2-(2,3-Dimethylphenoxy)aniline offers a detailed map of the proton environments within the molecule. The aromatic region of the spectrum is expected to be complex due to the presence of two substituted benzene (B151609) rings. The protons on the aniline (B41778) ring and the dimethylphenoxy group will exhibit distinct chemical shifts and coupling patterns based on their electronic surroundings and proximity to neighboring protons. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl groups on the phenoxy ring will present as sharp singlets in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (Aniline ring) | 6.5 - 7.5 | Multiplet |
| Aromatic-H (Phenoxy ring) | 6.8 - 7.2 | Multiplet |
| -NH₂ | Variable (broad singlet) | Broad Singlet |
| -CH₃ (at C2') | ~2.3 | Singlet |
| -CH₃ (at C3') | ~2.1 | Singlet |
Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with the carbon atoms directly attached to the oxygen and nitrogen atoms appearing at the lower field end of this range due to deshielding effects. The methyl carbons will be observed in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-O (Phenoxy ring) | 150 - 160 |
| C-N (Aniline ring) | 140 - 150 |
| Aromatic C-H & C-C | 110 - 140 |
| -CH₃ (at C2') | ~20 |
| -CH₃ (at C3') | ~15 |
Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly sensitive to the functional groups present in a molecule.
Vibrational Spectroscopic Characterization
The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and ether functional groups, as well as for the aromatic rings. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the diaryl ether linkage will produce a strong absorption band around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be prominent.
Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is often better for characterizing non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic rings and the C-C bonds of the methyl groups are expected to be strong in the Raman spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3450 | Weak |
| N-H Stretch (symmetric) | ~3350 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| C=C Aromatic Ring Stretch | 1500 - 1600 | Strong |
| N-H Bend | 1580 - 1650 | Medium |
| C-O-C Stretch | 1200 - 1250 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the ultraviolet region due to π→π* transitions of the benzene rings. The presence of the aniline and phenoxy chromophores is expected to result in characteristic absorption maxima. For aniline itself, two prominent peaks are observed around 230 nm and 280 nm. The extended conjugation and substitution in this compound may lead to a red shift (bathochromic shift) of these absorption bands to longer wavelengths.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₅NO), the exact mass can be calculated with high accuracy. The experimental measurement of the molecular ion peak in the HRMS spectrum allows for the unambiguous confirmation of the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, revealing the characteristic cleavage of the ether linkage and other bonds within the molecule.
X-ray Crystallography and Single Crystal Diffraction Analysis
Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), no specific single-crystal X-ray diffraction data for the compound this compound has been publicly reported. The absence of a published crystal structure precludes a detailed discussion of its specific solid-state molecular conformation, crystal packing, and the precise nature of its intermolecular interactions based on experimental crystallographic evidence.
While crystallographic studies on analogous phenoxy-aniline derivatives exist, direct extrapolation of their specific structural parameters to this compound would be speculative. Crystal packing and intermolecular forces are highly sensitive to the specific substitution pattern on the aromatic rings. Therefore, without experimental data for the title compound, a scientifically rigorous analysis under this section cannot be provided.
Solid-State Molecular Conformations and Packing
A definitive determination of the solid-state molecular conformation and packing of this compound is not possible without single-crystal X-ray diffraction data. Such an analysis would typically reveal the dihedral angles between the two aromatic rings, the conformation of the ether linkage, and the orientation of the amine and dimethyl groups. The packing arrangement, whether it forms chains, sheets, or more complex three-dimensional networks, would also be elucidated.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
No specific DFT studies focused on 2-(2,3-Dimethylphenoxy)aniline were identified. Such studies would typically be performed to understand the molecule's fundamental electronic and structural properties.
Ground State Geometries and Molecular Conformations
Information regarding the optimized ground state geometry, bond lengths, bond angles, and dihedral angles for this compound, as determined by DFT calculations, is not available in published literature. A computational study would be required to determine the most stable conformation, likely focusing on the torsional angles between the phenoxy and aniline (B41778) ring systems.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Frontier Molecular Orbitals)
Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO energy gap for this compound have not been reported. Analysis of the frontier molecular orbitals would be necessary to predict the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insight into its potential reactivity and electronic transitions.
Electrostatic Potential Mapping (MEP)
A Molecular Electrostatic Potential (MEP) map for this compound is not available. This analysis would be used to visualize the charge distribution and identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting intermolecular interactions.
Prediction of Spectroscopic Parameters
There are no published studies where DFT has been used to predict the spectroscopic parameters (e.g., vibrational frequencies for IR and Raman spectra, or electronic transitions for UV-Vis spectra) of this compound. Such theoretical predictions are valuable for interpreting experimental spectra.
Molecular Dynamics Simulations
No molecular dynamics simulation studies of this compound were found. These simulations could provide insights into the conformational dynamics of the molecule over time or its interactions with other molecules, such as solvents or biological macromolecules.
Quantum Chemical Analysis of Reactivity Parameters
A quantum chemical analysis to determine global and local reactivity descriptors (such as chemical hardness, softness, electronegativity, and Fukui functions) for this compound has not been reported. These parameters are derived from electronic structure calculations and are used to quantify and predict the chemical reactivity of the molecule.
Chemical Hardness and Electronegativity
Chemical hardness (η) and electronegativity (χ) are fundamental concepts in density functional theory (DFT) that help in understanding the stability and reactivity of a molecule. nih.gov Electronegativity measures the ability of a molecule to attract electrons, while chemical hardness quantifies its resistance to deformation or change in its electron distribution. nih.gov In general, a large gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of high chemical hardness and low reactivity. tcu.edu
Computational studies on a series of substituted aromatic compounds, including aniline, have explored the relationship between these properties and the nature of the substituent. tcu.edu For aniline, the presence of the electron-donating amino group influences its electronic properties. The addition of methyl groups, as in this compound, would be expected to further modulate these properties.
Table 1: Conceptual DFT Quantities for Aniline and Related Aromatic Compounds
| Molecule | HOMO-LUMO Gap (eV) | Partial Charge on Aromatic Carbon (Q) | Average Overlap Distance of Aromatic Carbon (D) |
| Aniline | 0.113 | -0.053 | 1.645 |
| Benzene (B151609) | 0.106 | -0.056 | 1.660 |
| Toluene | 0.106 | -0.050 | 1.650 |
| Phenol (B47542) | 0.105 | -0.042 | 1.641 |
This table presents data for aniline and related compounds to illustrate the concepts of chemical hardness and electronegativity. Data is sourced from a computational study on substituted aromatics. tcu.edu
Rate Constants and Free Energies of Activation for Transformations
Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions by calculating the rate constants and free energies of activation (ΔG‡). nih.govwikipedia.org These calculations help in predicting the feasibility and kinetics of a particular transformation. For a molecule like this compound, potential transformations could include electrophilic aromatic substitution or reactions involving the amino group.
For instance, the mechanism of direct electrophilic aromatic amination has been studied using quantum chemical calculations. researchgate.net These studies determine the structures of transition states and intermediates along the reaction pathway, allowing for the calculation of activation energies. researchgate.net The free energy profile of a reaction maps the energy of the system as it progresses from reactants to products, with the highest point on this path representing the transition state, the energy of which determines the activation energy. nih.gov
Conformational Analysis and Rotational Energy Barriers
The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis involves identifying the stable conformations (rotamers) of a molecule and determining the energy barriers to rotation around single bonds. For this compound, rotation around the C-O and C-N bonds would be of particular interest.
Theoretical studies on rotational barriers in aromatic compounds have shown that the energy profile of rotation can be influenced by steric hindrance and electronic effects, such as hyperconjugation. nih.govnih.govresearchgate.net For example, in substituted anilines, the amino group can be planar or pyramidal with respect to the aromatic ring, and the barrier to inversion and rotation is affected by the nature and position of the substituents. researchgate.net Similarly, the rotational barrier in diphenyl ethers is influenced by the substituents on the aromatic rings.
Table 2: Calculated Rotational Barriers for Selected Aromatic Compounds
| Compound | Method | Basis Set | Rotational Barrier (kcal/mol) |
| C6H5OH (Phenol) | CCSD(T) | 6-311++G(2df,p) | 3.47 |
| C6H5OCH3 (Anisole) | CCSD(T) | 6-311++G(2df,p) | 1.70 |
| C6H5NH2 (Aniline) | CCSD(T) | 6-311++G(2df,p) | 4.09 |
This table provides examples of calculated rotational barriers for related aromatic compounds to illustrate the concept. Data is sourced from a theoretical study on internal rotational barriers. nih.gov
Solvation Effects in Theoretical Studies
Chemical reactions and molecular properties are significantly influenced by the solvent. nih.gov Theoretical studies can account for these effects using various solvation models, which can be broadly categorized as implicit or explicit. fiveable.meq-chem.com
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. q-chem.comyoutube.com This approach is computationally efficient and can provide a good approximation of the electrostatic interactions between the solute and the solvent. q-chem.com For example, the CPCM (Conductor-like Polarizable Continuum Model) has been used to study the free energies of reaction intermediates in different solvents. researchgate.net
Explicit solvation models involve including a number of individual solvent molecules in the calculation. nih.govfiveable.me This method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. nih.govfiveable.me Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a compromise, where the solute is treated with quantum mechanics and the solvent with classical molecular mechanics. nih.govfiveable.me
Biological Activities and Mechanistic Molecular Interactions in Vitro/in Silico Focus
Enzyme Inhibition Mechanisms and Kinetics (In Vitro)
While specific kinetic data for 2-(2,3-Dimethylphenoxy)aniline is not extensively documented, the broader class of diarylaniline and phenoxy aniline (B41778) derivatives has been the subject of enzyme inhibition studies. The general mechanism often involves the inhibitor binding to an enzyme, thereby reducing its activity. bgc.ac.in This inhibition can be reversible or irreversible and can occur at the enzyme's active site or at an allosteric site, which is a location other than the active site where binding can modulate enzyme function. bgc.ac.innih.gov
Interaction with Specific Molecular Targets (e.g., enzymes, receptors, bacterial DNA gyrase)
Research into compounds structurally related to this compound has identified several specific molecular targets.
Enzymes: Diarylaniline derivatives have been identified as a distinct class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting the HIV-1 reverse transcriptase enzyme. nih.gov Other related structures have been investigated for their potential to inhibit enzymes involved in cancer pathways and bacterial metabolism. smolecule.com For instance, improved phenoxyalkylbenzimidazoles, which share a phenoxy-aniline-like substructure, show activity against Mycobacterium tuberculosis and appear to target QcrB, a component of the electron transport chain. acs.org
Bacterial DNA Gyrase: Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are established targets for antibacterial agents. mdpi.complos.org These enzymes are essential for controlling DNA topology during replication, and their inhibition leads to bacterial cell death. plos.org Novel bacterial topoisomerase inhibitors (NBTIs), some of which possess complex aromatic structures, bind to a hydrophobic pocket on these enzymes. mdpi.com Specifically, 2-aminobenzothiazole-based DNA gyrase B inhibitors have shown potent, low nanomolar inhibition of E. coli DNA gyrase. semanticscholar.org The PprA protein in Deinococcus radiodurans has been shown to physically and functionally interact with DNA gyrase, stimulating its decatenation activity, which is crucial for chromosome segregation after DNA damage. nih.gov
Receptors: The general structure of phenoxy aniline derivatives suggests potential interactions with various cellular receptors, which could influence signaling pathways. smolecule.com
Structure-Activity Relationship (SAR) Studies for Target Binding
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds by making systematic chemical modifications.
For the class of diarylaniline derivatives acting as HIV-1 NNRTIs, SAR studies have revealed that an amino group (NH2) on the central benzene (B151609) ring, positioned ortho to the aniline moiety, is critical for activity. This group is believed to form hydrogen bonds with the K101 residue within the NNRTI binding site of the HIV-1 reverse transcriptase. nih.gov
More detailed SAR studies have been conducted on phenoxyalkylbenzimidazole analogues for their activity against M. tuberculosis. Modifications to the terminal aniline ring were found to significantly impact the minimum inhibitory concentration (MIC). The data suggests that the electronic properties and substitution pattern on this ring are key determinants of potency. acs.org
| Compound | Aniline Ring Substitution | MIC (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Aniline Analogue | Unsubstituted | 0.51 | 153 |
| 40 | 4-methyl | 0.12 | 258 |
| 41 | 3,4-dimethyl | 0.25 | 232 |
| 42 | 3-bromo, 4-methyl | 0.040 | 275 |
| Analogue of 42 | 3-chloro, 4-methyl | 0.55 | >182 |
Cellular Pathway Modulation (In Vitro)
The interaction of small molecules with specific targets can lead to broader effects on cellular processes by modulating signaling pathways and gene expression.
Influence on Signaling Pathways
Structurally related molecules have been shown to interfere with cellular signaling. For example, certain quinazolinone derivatives, which can incorporate a dimethylphenoxy group, have been designed as inhibitors of the Hedgehog (Hh) signaling pathway. researchgate.netresearchgate.net Aberrant activation of the Hh pathway is implicated in various cancers, making its components, like the Smoothened (Smo) protein, attractive drug targets. researchgate.net
Modulation of Gene Expression
Compounds can influence which genes are turned on or off in a cell. While direct evidence for this compound is unavailable, related research provides mechanistic insights.
One mechanism of gene regulation involves antigene RNAs (agRNAs), which are small duplex RNAs that can suppress or activate gene expression at the transcriptional level. nih.gov They function by targeting non-coding RNA transcripts that overlap with gene promoters. nih.gov This demonstrates a pathway-specific mechanism for modulating gene expression that could potentially be targeted by small molecules.
Another approach involves targeting proteins that read epigenetic marks. Inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins can suppress the expression of pro-inflammatory genes. scispace.comacs.org The design of these inhibitors often involves complex aromatic structures, and their development relies heavily on understanding the interactions within the bromodomain binding pocket. acs.org
Mechanistic Studies of Biological Effects (In Vitro/In Silico)
To understand how a compound achieves its biological effect, researchers combine experimental lab work with computational studies. In silico techniques like molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the interaction between a small molecule and its protein target. rsc.orgnih.gov
Molecular docking studies are frequently used to predict the binding mode and affinity of a compound to a target protein, guiding the design of more potent derivatives. rsc.orgresearchgate.net For example, in silico modeling was used alongside SAR to develop potent and selective inhibitors of human arylamin N-acetyltransferase 1 (hNAT1). mmu.ac.uk Molecular dynamics simulations can further investigate the stability of this binding and reveal how the inhibitor might alter the protein's natural movements, a mechanism known as disruption of intrinsic motions. nih.gov Furthermore, quantum chemistry methods like Density Functional Theory (DFT) can be used to study the electronic and geometric properties of molecules, helping to predict their chemical reactivity and interaction with biological targets. researchgate.netresearchgate.net
In Vitro Anti-Microbial Activity and Mechanisms (e.g., anti-parasitic, antitubercular)
The phenoxy aniline scaffold is a key feature in various compounds investigated for their anti-microbial properties, particularly against mycobacteria and parasites.
Antitubercular Activity: The global health threat of tuberculosis (TB), exacerbated by multidrug-resistant (MDR-TB) strains, necessitates the discovery of new therapeutic agents. ucl.ac.uk Phenoxy-N-phenylacetamide, a structure closely related to this compound, has been identified as a promising scaffold for developing novel antitubercular agents. Research into 2-phenoxy-N-phenylacetamide derivatives revealed that many exert potent to moderate activity against Mycobacterium tuberculosis (Mtb) H37Rv. acs.org For example, phenoxyalkylbenzimidazole analogues have shown antitubercular activity in the low nanomolar range. acs.org Similarly, studies on quinoline-triazole-aniline hybrids have reported moderate activity against the Mtb H37Rv strain. mdpi.com The mechanism for some of these related compounds involves targeting essential enzymes in the mycobacterial cell, such as QcrB, a component of the electron transport chain, which is crucial for the pathogen's survival. acs.org
Anti-parasitic Activity: Structurally related compounds have also been evaluated for their efficacy against various protozoan parasites. A series of 5-phenyliminobenzo[a]phenoxazine derivatives, which share the phenoxy-aniline-like core, were assessed for in vitro antiprotozoal activity against Plasmodium falciparum K1 (malaria), Trypanosoma cruzi (Chagas disease), Leishmania donovani (leishmaniasis), and Trypanosoma brucei rhodesiense (African sleeping sickness). nih.gov Notably, certain derivatives of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine displayed moderate to very good activity against T. b. rhodesiense and moderate activity against T. cruzi and L. donovani. acs.org The mechanism of action for such compounds often involves interference with the parasite's mitochondrial function or other vital metabolic pathways. mdpi.com
| Compound Class/Derivative | Target Organism | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Phenoxyalkylbenzimidazole analogue | M. tuberculosis | 0.12 µM (MIC) | acs.org |
| Quinoline-triazole-aniline hybrid | M. tuberculosis H37Rv | 88 µM (MIC90) | mdpi.com |
| Dihydroquinazolinone derivative | M. tuberculosis H37Rv | 2 µg/mL (MIC) | nih.gov |
| 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivative | T. b. rhodesiense | 1.0 µM (IC50) | acs.org |
| 5-phenyliminobenzo[a]phenoxazine derivative | P. falciparum K1 | 0.040 µmol L-1 (IC50) | nih.gov |
| 1,3-Diarylpyrazole derivative | T. cruzi | 2.23 µM (EC50) | mdpi.com |
In Vitro Anti-Cancer Activity and Apoptosis Induction Pathways
The aniline and phenoxy aniline frameworks are integral to many molecules exhibiting potent anticancer effects. afjbs.com Their mechanism of action is frequently linked to the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.
Apoptosis is primarily mediated through two interconnected signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Research on various aniline derivatives shows they can trigger these pathways. For instance, some aniline-containing compounds induce apoptosis in non-small cell lung cancer (NSCLC) and prostate cancer cells. mdpi.com The intrinsic pathway is often implicated, which involves an increase in reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), and subsequent release of cytochrome c from the mitochondria. mdpi.comnih.gov This cascade culminates in the activation of effector caspases, like caspase-3, which execute the final stages of cell death. mdpi.comnih.gov Studies on phenoxy aniline analogs and benzothiazole (B30560) aniline derivatives have demonstrated significant cytotoxicity against human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116), with some derivatives showing IC₅₀ values in the low micromolar range. iftmuniversity.ac.inresearchgate.net
| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Phenoxyaniline-b-PMMA | Prostate (PC-3) | 40 µg/mL | nih.gov |
| Phenoxyaniline-b-PMMA | Lung (A549) | 50 µg/mL | nih.gov |
| N-methyl-3-phenoxyaniline derivative | Colon (HCT-116) | 1.9 - 7.52 µg/mL | |
| N-methyl-3-phenoxyaniline derivative | Breast (MCF-7) | 1.9 - 7.52 µg/mL | |
| Benzothiazole aniline derivative | Breast (MCF-7) | Induces 45.3% apoptosis | iftmuniversity.ac.in |
| 2-Phenoxy-N-phenylacetamide derivative | Various human cancer lines | < 20 µM | researchgate.net |
Molecular Docking and Ligand Binding Predictions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a biological macromolecule, typically a protein or DNA. researchgate.net This in silico approach calculates the binding affinity, often expressed as a binding energy (kcal/mol), and predicts the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Docking studies on compounds structurally similar to this compound have provided valuable insights into their potential mechanisms of action. For example, phenoxyimine-based ligands have been docked against key cancer-related protein targets like the Epidermal Growth Factor Receptor (EGFR), HER-2, and VEGF, with some compounds showing strong binding energies (e.g., -10.49 kcal/mol), suggesting potent inhibitory activity. researchgate.net Other studies have docked phenoxyacetanilide derivatives against the COX-2 enzyme, a target for anti-inflammatory drugs, revealing favorable binding scores and specific interactions with key amino acid residues. semanticscholar.org These computational predictions help to rationalize observed biological activities and guide the design of more potent and selective molecules. researchgate.nettandfonline.com
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Predicted Interactions | Reference |
|---|---|---|---|---|
| Phenoxyimine derivative | HER-2 | -10.49 | Binding into the active pocket | researchgate.net |
| Phenoxyimine derivative | VEGF | -9.99 | Binding into the active pocket | researchgate.net |
| Phenoxyacetanilide derivative | COX-2 | -8.9 | Interaction with SER-530 and TRY-355 residues | semanticscholar.org |
| Phenylaminonaphthoquinone | Cytochrome bc1 complex | -9.2 | Interaction with target protein | mdpi.com |
Host-Guest Interactions with Biomimetic Systems
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. This principle is often used to create biomimetic systems that mimic biological processes. Cyclodextrins (CDs) are common host molecules with a hydrophobic inner cavity and a hydrophilic exterior, making them ideal for encapsulating nonpolar guest molecules in aqueous environments. asianpubs.org
Theoretical and experimental studies have shown that phenoxy aniline and related structures can form stable inclusion complexes with β-cyclodextrin. psu.edursc.org In such a complex, the hydrophobic 2,3-dimethylphenoxy portion of this compound would likely be encapsulated within the β-cyclodextrin cavity. psu.edu This encapsulation can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability. The interaction is driven by forces like hydrophobic effects and van der Waals interactions. asianpubs.org Such host-guest systems have applications in drug delivery, where the host can protect the guest molecule and control its release. researchgate.net
| Common Host Molecules | Typical Guest Molecules | Primary Driving Forces | Reference |
|---|---|---|---|
| Cyclodextrins | Aromatic compounds (e.g., phenols, anilines) | Hydrophobic interactions, van der Waals forces | asianpubs.orgpsu.edu |
| Calixarenes, Cucurbiturils | Small organic molecules, ions | Ion-dipole, dipole-dipole, hydrogen bonding | researchgate.net |
| Crown Ethers | Cations (e.g., K⁺, Na⁺) | Ion-dipole interactions |
Exploration of Antioxidant Properties and Mechanisms
Antioxidants protect cells from damage caused by free radicals and reactive oxygen species (ROS). The chemical structure of this compound, containing both a phenoxy group and an aniline moiety, suggests it may possess antioxidant capabilities. nih.gov Phenolic compounds are well-known antioxidants, and the amino group (-NH₂) on an aromatic ring also contributes to radical-scavenging activity. nih.govmdpi.com
The primary mechanisms by which such compounds exert antioxidant effects are:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. For this compound, the hydrogen atoms on the aniline's amino group are likely candidates for donation. researchgate.netnih.govfrontiersin.org
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, forming a radical cation, which then releases a proton to become stable. researchgate.netnih.govfrontiersin.org
The efficiency of these processes is determined by thermodynamic parameters like bond dissociation enthalpy (BDE) and ionization potential (IP). frontiersin.org Electron-donating groups on the aromatic rings, such as the methyl groups in the phenoxy moiety, can further enhance antioxidant activity by stabilizing the resulting antioxidant radical through resonance and inductive effects. frontiersin.org
| Mechanism | Description | Key Structural Feature | Reference |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom (H•) to a radical. | Labile X-H bond (e.g., O-H in phenols, N-H in anilines). | nih.govnih.govfrontiersin.org |
| Single Electron Transfer-Proton Transfer (SET-PT) | A two-step process involving the transfer of an electron (e⁻) followed by a proton (H⁺). | Low ionization potential. | nih.govfrontiersin.org |
| Sequential Proton Loss Electron Transfer (SPLET) | A two-step process involving the loss of a proton (H⁺) followed by an electron (e⁻). Favored in polar solvents. | Acidic protons. | nih.gov |
Design, Synthesis, and Evaluation of Derivatives and Analogues of 2 2,3 Dimethylphenoxy Aniline
Structural Modifications and Their Impact on Chemical Properties
The chemical properties of 2-(2,3-dimethylphenoxy)aniline derivatives can be finely tuned through various structural modifications. These changes can influence the molecule's reactivity, selectivity, and interactions with biological targets.
The introduction of different substituents onto the aromatic rings of this compound significantly alters its electronic and steric properties, thereby affecting its reactivity and the selectivity of its chemical reactions.
The reactivity of the aniline (B41778) moiety is particularly sensitive to the electronic nature of the substituents on the phenyl ring. afit.edu Electron-donating groups, such as alkyl groups, increase the electron density on the aniline nitrogen, enhancing its nucleophilicity. afit.edu Conversely, electron-withdrawing groups, like nitro (-NO2) or trifluoromethyl (-CF3) groups, decrease the electron density, making the amino group less reactive towards electrophiles. afit.edusmolecule.comlibretexts.org These electronic effects also dictate the regioselectivity of electrophilic aromatic substitution reactions on the aniline ring, with activating groups directing substitution to the ortho and para positions, while deactivating groups favor the meta position. libretexts.orglibretexts.org
For instance, the presence of a trifluoromethyl group can enhance metabolic stability and influence receptor binding due to its electron-withdrawing nature. Halogen substituents, such as chlorine, also act as electron-withdrawing groups through an inductive effect, which can increase the lipophilicity and bioactivity of the molecule. The position of these substituents is also critical; for example, an ortho-substituted trifluoromethyl group may introduce steric hindrance that can alter biological activity compared to its meta- or para-isomers.
The phenoxy ring is also a target for modification. The dimethyl groups on this ring are electron-donating, which increases the electron density of the aromatic ring. Altering the position or number of these methyl groups can modulate the steric bulk and electronic environment of the ether linkage.
A summary of the effects of common substituents on the reactivity of aniline derivatives is presented in the interactive table below.
| Substituent | Electronic Effect | Impact on Aniline Reactivity | Directing Effect (Electrophilic Aromatic Substitution) |
| Alkyl (e.g., -CH3) | Electron-donating (inductive) | Activating | Ortho, Para |
| Hydroxyl (-OH) | Electron-donating (resonance) | Strongly Activating | Ortho, Para |
| Amino (-NH2) | Electron-donating (resonance) | Strongly Activating | Ortho, Para |
| Halogen (e.g., -Cl) | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating | Ortho, Para |
| Nitro (-NO2) | Electron-withdrawing (resonance and inductive) | Strongly Deactivating | Meta |
| Trifluoromethyl (-CF3) | Electron-withdrawing (inductive) | Strongly Deactivating | Meta |
| Carbonyl (e.g., -CHO, -COR) | Electron-withdrawing (resonance and inductive) | Deactivating | Meta |
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. drughunter.com In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule.
For example, the ether linkage (-O-) can be replaced by other groups such as a thioether (-S-), methylene (B1212753) (-CH2-), or an amide (-NHCO-) to alter the conformational flexibility and electronic properties of the molecule. The diphenylmethane (B89790) scaffold has been successfully used as a replacement for the biaryl-ether core in some contexts. unina.it
The aniline nitrogen and the methyl groups on the phenoxy ring are also candidates for bioisosteric replacement. The amino group could be replaced by a hydroxyl or thiol group, which can alter hydrogen bonding capabilities. u-tokyo.ac.jp The methyl groups could be substituted with other small alkyl groups or halogens to fine-tune lipophilicity and steric interactions.
Pharmacophore modeling helps to identify the essential structural features required for biological activity. nih.gov For derivatives of this compound, a pharmacophore model might include a hydrogen bond donor (the aniline NH2), a hydrogen bond acceptor (the ether oxygen), and hydrophobic regions (the aromatic rings). By understanding the pharmacophore, researchers can design novel analogues with diverse scaffolds that retain the key interaction points. For instance, the aniline scaffold could be replaced by a different heterocyclic ring system that maintains the correct spatial arrangement of the essential features.
Synthesis Strategies for Novel Analogues
The creation of novel analogues of this compound relies on versatile and efficient synthetic methodologies.
A common synthetic route involves the Ullmann condensation or Buchwald-Hartwig amination to form the diaryl ether linkage. For example, 2,3-dimethylphenol (B72121) can be coupled with a suitably substituted o-haloaniline derivative. Alternatively, an o-aminophenol derivative can be reacted with a substituted halobenzene. The choice of reactants allows for the introduction of various substituents on either aromatic ring.
Further modifications can be made to the resulting diaryl ether. The amino group of the aniline moiety can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce new functionalities. doi.org The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional substituents, although the regioselectivity will be governed by the existing groups. smolecule.com
Molecular hybridization involves combining structural features from two or more different pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced or dual activity. This strategy has been employed in the design of novel bioactive compounds.
For derivatives of this compound, this could involve linking the core structure to another pharmacophore known to have a specific biological activity. For example, if a particular biological target is known to be inhibited by a quinazoline (B50416) scaffold, a hybrid molecule could be synthesized that incorporates both the this compound motif and a quinazoline ring system. researchgate.net This approach aims to leverage the favorable properties of the this compound core, such as its lipophilicity or specific binding interactions, while introducing the activity of the second pharmacophore.
Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for the rational design of new analogues. drugdesign.orgljmu.ac.uk These studies involve synthesizing a series of related compounds with systematic variations in their structure and evaluating how these changes affect their biological activity (SAR) or physicochemical properties (SPR). drugdesign.orgljmu.ac.uk
For this compound derivatives, a systematic SAR study might involve:
Varying substituents on the aniline ring: Introducing different electron-donating and electron-withdrawing groups at various positions to understand their impact on activity.
Modifying the phenoxy ring: Altering the substitution pattern of the methyl groups or replacing them with other functionalities.
Altering the linker: Replacing the ether oxygen with other linking groups.
The data from these studies can be used to build a comprehensive understanding of the structural requirements for a desired activity. For example, studies on diarylaniline derivatives have shown that the position and nature of substituents on the aniline ring are critical for their cytotoxic effects on cancer cell lines.
SPR studies focus on how structural modifications influence physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. ljmu.ac.ukopenaccessjournals.com For example, introducing polar groups can increase aqueous solubility, while adding lipophilic groups can enhance membrane permeability. A balance between these properties is often necessary for optimal drug-like characteristics.
The findings from SAR and SPR studies can be compiled into detailed tables to guide further optimization efforts.
An example of an SAR data table for a hypothetical series of this compound derivatives is shown below.
| Compound | R1 | R2 | Biological Activity (IC50, µM) |
| 1 | H | H | 10.5 |
| 2 | 4-Cl | H | 5.2 |
| 3 | 4-F | H | 7.8 |
| 4 | 4-CH3 | H | 12.1 |
| 5 | H | 4'-Cl | 8.9 |
| 6 | H | 4'-NO2 | 15.4 |
Such systematic studies are essential for transforming a hit compound into a lead candidate with improved potency, selectivity, and drug-like properties. nih.gov
Advanced Applications in Chemical and Materials Sciences
Role as Synthetic Intermediates in Organic Synthesis
As an intermediate, 2-(2,3-Dimethylphenoxy)aniline is primarily utilized in the construction of more complex molecular architectures. chembk.com The presence of a reactive primary amine group on an aromatic ring allows it to participate in a wide array of chemical transformations.
The aniline (B41778) moiety is a fundamental building block in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials chemistry. beilstein-journals.orguomus.edu.iq this compound serves as a precursor for creating diverse heterocyclic systems. chembk.com The amine group can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. For instance, palladium-catalyzed reactions involving aniline derivatives can lead to the formation of various 5-, 6-, and 7-membered heterocyclic rings, including indoles, carbazoles, and dibenzazepines, from a common precursor. mit.edu The synthesis of quinoline (B57606) derivatives, another important class of heterocycles, can also involve phenoxy-aniline structures. smolecule.com The general reactivity of the aniline unit makes it a key component in multicomponent reactions designed to build complex heterocyclic frameworks. beilstein-journals.org
Table 1: Examples of Heterocyclic Systems Derived from Aniline Precursors
| Heterocyclic System | Ring Size | Key Features & Applications |
| Indoles | 5-membered | Core structure in many biologically active compounds, including the amino acid tryptophan and various alkaloids. |
| Quinolines | 6-membered | Found in antimalarial drugs (e.g., quinine) and are used as catalysts and corrosion inhibitors. smolecule.com |
| Carbazoles | 6-membered (fused) | Known for their photophysical properties, used in organic light-emitting diodes (OLEDs) and as hole-transporting materials. |
| Dibenzazepines | 7-membered | Forms the structural core of several tricyclic antidepressant and anticonvulsant drugs. mit.edu |
The compound is a valuable intermediate in the synthesis of dyes and pigments. chembk.com Aromatic amines are foundational to the production of azo dyes, which constitute the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile and food industries. wikipedia.org
The synthesis typically involves a two-step process:
Diazotization: The primary aromatic amine group of this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures. This converts the amine into a highly reactive diazonium salt. unb.ca
Azo Coupling: The resulting diazonium salt acts as an electrophile and is reacted with a coupling component, which is typically an electron-rich aromatic compound like another aniline or a phenol (B47542). This reaction forms the characteristic nitrogen-nitrogen double bond (–N=N–), the chromophore responsible for the color of azo dyes. wikipedia.orgunb.ca
The specific shade and properties of the resulting dye are determined by the molecular structure of both the diazonium salt and the coupling component. The bulky 2,3-dimethylphenoxy group on the this compound precursor would influence the final dye's solubility, lightfastness, and color.
Table 2: General Reaction for Azo Dye Synthesis
| Step | Reactants | Conditions | Product |
| 1. Diazotization | This compound, NaNO₂, HCl | 0-5 °C | 2-(2,3-Dimethylphenoxy)benzenediazonium chloride |
| 2. Azo Coupling | Diazonium Salt, Coupling Component (e.g., Phenol) | Alkaline or Mildly Acidic | Azo Dye |
Potential in Ligand Design for Metal Complexes or Catalysis
The structure of this compound is well-suited for use as a ligand in coordination chemistry. The ortho-positioning of the amine (-NH₂) and the phenoxy ether oxygen (-O-) allows it to function as a bidentate N,O-ligand, capable of chelating to a metal center. Such aminophenol-based ligands are of significant interest because they can stabilize various oxidation states of transition metals and participate directly in catalytic cycles. derpharmachemica.com
Metal complexes featuring these types of ligands have shown activity in a range of catalytic transformations. derpharmachemica.com The ligand can be "non-innocent," meaning it can exist in different redox states (aminophenol, semiquinone, or quinone imine), which allows it to actively participate in electron transfer processes during a reaction. This property is crucial for developing catalysts for reactions like alcohol oxidation and C-H amination. derpharmachemica.com The dimethylphenoxy substituent on the this compound backbone would sterically and electronically tune the properties of the metal complex, influencing its stability, solubility, and catalytic efficiency. This tunability is a key principle in the rational design of homogeneous catalysts. sioc-journal.cn
Contributions to Polymer and Material Science
This compound and its parent compound, 2,3-dimethylaniline, are reported to be used in the synthesis of polymers and as additives in materials. chembk.comsigmaaldrich.com
Polymer Synthesis: The amine functionality allows the compound to act as a monomer in polymerization reactions. Polyaniline and its derivatives are a major class of conducting polymers, and their synthesis often involves the oxidative polymerization of aniline monomers. scirp.org The incorporation of a bulky, substituted phenoxy group into the polymer backbone can modify the polymer's properties, such as enhancing its solubility in organic solvents, which is a common challenge with rigid-chain polymers like polyaniline. researchgate.net These modified polymers are investigated for applications in sensors, electronic devices, and anticorrosive coatings. researchgate.netnih.gov
Rubber Additives: The compound is cited for its use as a rubber additive. chembk.com While specific functions are not detailed, aniline derivatives are known to be used as antioxidants or antiozonants in rubber formulations, protecting the material from degradation by oxygen and ozone. They can also function as vulcanization accelerators.
Fluorescent Whitening Agents: Another reported application is as an intermediate for fluorescent whitening agents (FWAs), also known as optical brighteners. chembk.com These agents function by absorbing light in the invisible ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum. industrialchemicals.gov.au This blue fluorescence counteracts the natural yellowish tint of materials like textiles and paper, making them appear whiter and brighter. google.comresearchgate.net Many FWAs are based on stilbene (B7821643) derivatives, often incorporating aniline groups through condensation reactions to build the final molecular structure. industrialchemicals.gov.augoogle.com The aromatic nature of this compound makes it a suitable building block for creating such fluorescent systems.
Future Research Directions and Emerging Paradigms
Elucidation of Underexplored Reaction Mechanisms
The reactivity of aniline (B41778) is well-documented, particularly in electrophilic substitution reactions where the amino group acts as a powerful activating, ortho-para director. allen.in However, for 2-(2,3-Dimethylphenoxy)aniline, the interplay between the activating amino group and the bulky, electron-donating 2,3-dimethylphenoxy substituent presents a complex mechanistic landscape that is not fully understood.
Future research should focus on:
Regioselectivity in Electrophilic Substitution: A systematic investigation into reactions like nitration, halogenation, and sulfonation is needed. The directing influence of the 2,3-dimethylphenoxy group, especially its potential to sterically hinder the adjacent ortho position on the aniline ring, could lead to unusual product distributions compared to unsubstituted aniline. allen.in
Oxidation Mechanisms: The oxidation of anilines can produce a variety of products, from polymers to quinones. openaccessjournals.comresearchgate.net The mechanism for this compound is likely influenced by the electronic properties of the phenoxy substituent. Studies exploring both chemical and electrochemical oxidation could reveal pathways to novel polymeric materials or fine chemicals. openaccessjournals.com
Radical-Mediated Reactions: Modern synthetic methods increasingly employ radical mechanisms. iipseries.org Investigating the behavior of this compound under photocatalytic or other radical-initiating conditions could uncover novel C-N or C-C bond-forming reactions, expanding its synthetic utility. rsc.org
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting molecular properties and reaction outcomes, yet it remains an underutilized resource for this compound. While basic properties have been calculated for related isomers, a dedicated computational effort is warranted. chemscene.comnih.gov
| Computed Property | Value (Predicted) | Significance for Future Research |
|---|---|---|
| Molecular Weight | 213.28 g/mol | Baseline for all mass-based calculations. americanelements.com |
| Molecular Formula | C₁₄H₁₅NO | Defines the elemental composition. americanelements.com |
| XLogP3-AA | 3.5 | Indicates high lipophilicity, relevant for predicting solubility and membrane permeability in potential biological applications. nih.gov |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Suggests moderate polarity, influencing interactions with polar solvents and biological targets. chemscene.comvulcanchem.com |
| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. chemscene.com |
Future computational studies should move beyond these basic descriptors:
Sustainable Synthesis Methodologies and Green Chemistry Approaches
Traditional synthesis of diaryl ethers often involves high temperatures and petroleum-derived solvents. chembk.com Applying the principles of green chemistry is a critical future direction for the synthesis of this compound. acs.orgnih.gov The goal is to develop methods that are more energy-efficient, generate less waste, and use renewable resources. iipseries.orgresearchgate.net
Emerging sustainable approaches to explore include:
Catalytic Routes: Developing highly efficient and reusable catalysts, such as heterogeneous catalysts or organocatalysts, to replace stoichiometric reagents in the etherification step. iipseries.orgacs.org This would improve atom economy and reduce waste.
Alternative Solvents: Investigating the use of safer, renewable solvents like water, supercritical fluids, or deep eutectic solvents to replace traditional polar aprotic solvents like DMF. researchgate.net
Energy-Efficient Methods: Exploring the use of microwave irradiation or photocatalysis to drive the synthesis under milder conditions, reducing energy consumption. rsc.orgnih.gov
Biocatalysis: Employing enzymes to catalyze the synthesis could offer high selectivity and operation under mild, aqueous conditions, representing a significant advancement in green production. acs.org
Exploration of Novel Chemical Transformations
The utility of this compound as a building block is established, but its role in novel chemical transformations is a frontier for exploration. chembk.com Its bifunctional nature—possessing both a nucleophilic amine and a stable diaryl ether framework—makes it a versatile substrate.
Future research could pioneer its use in:
Multicomponent Reactions (MCRs): Using the aniline moiety as a key component in one-pot reactions to rapidly assemble complex molecular architectures, such as novel heterocyclic systems.
Directed C-H Activation: The aniline or ether group could serve as a directing group for transition-metal-catalyzed C-H functionalization on either of the aromatic rings, providing a direct route to substituted derivatives that are otherwise difficult to synthesize.
Ligand Development: The molecule's structure, featuring both a soft aromatic system and hard N/O donor atoms, suggests potential as a ligand in organometallic chemistry. Synthesizing and testing its coordination complexes could lead to new catalysts for various organic transformations.
Synthesis of Macrocycles: The amine group can be a handle for building larger structures. reactionbiology.com Its incorporation into macrocyclization reactions could lead to novel host molecules or conformationally constrained structures for biological evaluation. reactionbiology.com
Deeper Understanding of Molecular Recognition and Interactions
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. uclouvain.bebbau.ac.in The structure of this compound, with its hydrogen bond donor (-NH2), hydrogen bond acceptor (ether oxygen), and two aromatic rings, is well-suited for participating in molecular recognition events. mdpi.com
Key areas for future investigation include:
Host-Guest Chemistry: Studying the molecule's ability to bind specific cations, anions, or neutral guest molecules through a combination of hydrogen bonding, π-π stacking, and van der Waals forces. bbau.ac.inrsc.org Spectroscopic techniques like NMR titration could quantify these binding events. uclouvain.be
Self-Assembly: Investigating whether the molecule can self-assemble into ordered structures, such as liquid crystals or gels, in specific solvents or conditions. Understanding and controlling this process could lead to new functional materials.
Crystal Engineering: A thorough analysis of its single-crystal X-ray diffraction structure would reveal the packing motifs and dominant intermolecular interactions in the solid state, providing insights into how to design co-crystals with desired properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2,3-dimethylphenoxy)aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where 2,3-dimethylphenol reacts with a halogenated aniline derivative (e.g., 2-chloroaniline) under basic conditions. Potassium carbonate in dimethylformamide (DMF) is often used as a base and solvent, with reflux temperatures (~120°C) to activate the reaction . Optimization includes adjusting stoichiometry, reaction time (6–12 hours), and purification via column chromatography or recrystallization. Evidence from analogous compounds shows that yields improve with controlled pH during filtration (e.g., pH 5–6) to avoid salt formation .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation relies on spectroscopic methods:
- NMR : -NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.3 ppm). -NMR confirms the aniline and phenoxy carbons .
- FT-IR : Peaks at ~3400 cm (N-H stretch) and ~1240 cm (C-O-C ether linkage) are critical .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) at m/z 213.28 .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Stability tests indicate degradation under prolonged UV exposure or acidic conditions. Storage recommendations include inert atmospheres (N) and desiccated environments at 4°C .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., methyl groups) influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The 2,3-dimethylphenoxy group activates the aromatic ring toward electrophilic attack at the para position relative to the ether oxygen. Computational studies (DFT) predict enhanced electron density at C4, validated experimentally by nitration (HNO/HSO) yielding 4-nitro derivatives. Kinetic monitoring via HPLC shows a 20% increase in reaction rate compared to unsubstituted analogs .
Q. What intermolecular interactions stabilize the crystal lattice of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) of analogous Schiff bases reveals intramolecular C–H···N hydrogen bonds (2.5–2.8 Å) and π–π stacking (3.5–3.6 Å) between aromatic rings. Dihedral angles between the phenoxy and aniline moieties range from 74° to 88°, influencing packing efficiency .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore mapping identify potential binding to cytochrome P450 enzymes. QSAR models highlight the importance of logP (<3.5) and topological polar surface area (TPSA <60 Å) for blood-brain barrier penetration. In vitro assays (e.g., enzyme inhibition) validate predictions .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Key challenges include exothermic side reactions (e.g., dimerization) and solvent recovery. Process optimization involves:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
